molecular formula C16H24ClN3O2 B2728797 2-Chloro-N-[(3-cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]-N-cyclopropylpropanamide CAS No. 2411270-30-7

2-Chloro-N-[(3-cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]-N-cyclopropylpropanamide

Cat. No.: B2728797
CAS No.: 2411270-30-7
M. Wt: 325.84
InChI Key: YVBXCCFCHPPHJI-UHFFFAOYSA-N
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Description

2-Chloro-N-[(3-cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]-N-cyclopropylpropanamide is a synthetic organic compound that features a unique combination of functional groups, including a chloro group, an oxadiazole ring, and cyclopropyl and cycloheptyl substituents

Properties

IUPAC Name

2-chloro-N-[(3-cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]-N-cyclopropylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN3O2/c1-11(17)16(21)20(13-8-9-13)10-14-18-15(19-22-14)12-6-4-2-3-5-7-12/h11-13H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBXCCFCHPPHJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(CC1=NC(=NO1)C2CCCCCC2)C3CC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[(3-cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]-N-cyclopropylpropanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[(3-cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]-N-cyclopropylpropanamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

  • Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

2-Chloro-N-[(3-cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]-N-cyclopropylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-N-[(3-cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]-N-cyclopropylpropanamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to DNA or proteins, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-[(3-cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]-N-cyclopropylpropanamide stands out due to its combination of a chloro group, an oxadiazole ring, and cyclopropyl and cycloheptyl substituents. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds.

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